Rebamipide 3-Chloro Impurity

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWGQNMAAZVUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Identity and Analytical Control of Rebamipide 3-Chloro Impurity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Rebamipide 3-Chloro Impurity, a critical process-related impurity in the synthesis of the anti-ulcer agent Rebamipide. We will delve into its chemical structure, physicochemical properties, and its genesis during the manufacturing process. The core of this document is a detailed exploration of the analytical methodologies required for its detection, quantification, and control, grounded in established chromatographic principles. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this specific impurity to ensure drug substance purity and regulatory compliance.

Introduction: The Significance of Impurity Profiling in Rebamipide

Rebamipide is a quinolinone derivative that acts as a mucosal protective agent, widely used in the treatment of gastritis and gastroduodenal ulcers.[1][2][] Its mechanism involves enhancing mucosal defense, scavenging free radicals, and activating genes encoding cyclooxygenase-2.[2][] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Process-related impurities, which arise during synthesis, are of particular concern as they can possess undesirable toxicological properties or impact the stability of the final drug product.

The this compound is a positional isomer of the parent molecule and represents a significant challenge in the manufacturing process. Its structural similarity to Rebamipide necessitates robust analytical methods to ensure its effective separation and quantification. This guide provides the foundational knowledge and practical protocols to address this analytical challenge.

Structural Elucidation and Physicochemical Profile

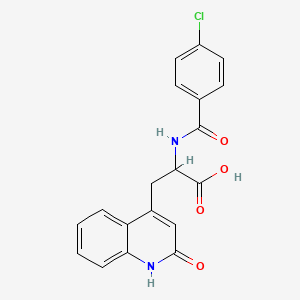

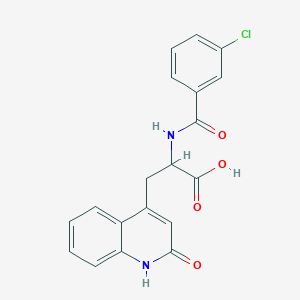

The fundamental difference between Rebamipide and its 3-Chloro Impurity lies in the substitution pattern on the benzoyl moiety. In the active molecule, Rebamipide, the chlorine atom is at the para- (4-position) of the benzene ring. In the impurity, it is located at the meta- (3-position).[4][5][]

IUPAC Name: 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[][7][8] Synonyms: Rebamipide m-chloro Isomer, 2-(3-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[4][][9]

Below is a comparative visualization of the two structures.

Caption: Chemical structures of Rebamipide and its 3-Chloro Impurity.

A summary of the key physicochemical properties is presented in the table below for easy comparison.

| Property | This compound | Rebamipide (API) |

| CAS Number | 90098-05-8[1][4][5][10] | 90098-04-7[4] |

| Molecular Formula | C₁₉H₁₅ClN₂O₄[1][8][10] | C₁₉H₁₅ClN₂O₄[11] |

| Molecular Weight | 370.79 g/mol [1][10] | 370.79 g/mol [11] |

| Appearance | White to Off-White Solid[] | White Solid Powder[11] |

Genesis of the Impurity: A Mechanistic Perspective

Understanding the origin of an impurity is fundamental to controlling its presence in the final API. The 3-Chloro Impurity is a classic example of a process-related impurity originating from a contaminated starting material. The final step in many reported syntheses of Rebamipide involves the acylation of the amine precursor, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, with 4-chlorobenzoyl chloride.[12]

The commercial-grade 4-chlorobenzoyl chloride may contain its positional isomer, 3-chlorobenzoyl chloride, as a contaminant. Since both isomers possess similar reactivity, the 3-chlorobenzoyl chloride will compete with the 4-chlorobenzoyl chloride in the acylation reaction, leading to the formation of the this compound alongside the desired API.

The diagram below illustrates this proposed synthetic pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound | 90098-05-8 | SynZeal [synzeal.com]

- 5. alentris.org [alentris.org]

- 7. This compound (>80%) | LGC Standards [lgcstandards.com]

- 8. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound - CAS - 90098-05-8 | Axios Research [axios-research.com]

- 11. ijrpr.com [ijrpr.com]

- 12. Preparation method of rebamipide bulk drug - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to Rebamipide 3-Chloro Impurity: Physicochemical Properties and Analytical Characterization

Introduction

Rebamipide is a gastro-protective agent widely utilized for its ability to enhance mucosal defense and aid in the healing of ulcers and gastritis.[1][] The molecule functions by increasing the synthesis of prostaglandin E2, scavenging free radicals, and activating genes associated with cyclooxygenase-2 (COX-2).[3][4] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of a specific process-related impurity, Rebamipide 3-Chloro Impurity. This impurity is an isomer of Rebamipide where the chlorine atom is located on the meta- (3-position) of the benzoyl moiety instead of the para- (4-position). We will delve into its core physicochemical properties, provide a detailed, field-proven analytical methodology for its detection and quantification, and discuss the scientific rationale behind the experimental design. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and characterization of Rebamipide.

Identity and Structure

The primary structural difference between Rebamipide and its 3-Chloro impurity lies in the substitution pattern of the chlorobenzoyl group. This seemingly minor isomeric shift can influence the molecule's physical properties and its chromatographic behavior, making distinct characterization essential.

Rebamipide

-

IUPAC Name: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[3][5]

-

CAS Number: 90098-04-7[1]

-

Molecular Formula: C₁₉H₁₅ClN₂O₄[1]

-

Molecular Weight: 370.79 g/mol [1]

This compound

-

IUPAC Name: 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[6]

-

Synonym: Rebamipide m-chloro Isomer[7]

Diagram: Chemical Structures Below is a visual comparison of the molecular structures of Rebamipide and its 3-Chloro Impurity.

Caption: Molecular structures of Rebamipide and its 3-Chloro Impurity.

Physicochemical Properties

The physical and chemical properties of an impurity are foundational to developing appropriate analytical methods for its control. These properties dictate solubility, chromatographic retention, and spectroscopic response.

| Property | Rebamipide | This compound | Rationale for Significance |

| Molecular Formula | C₁₉H₁₅ClN₂O₄[1] | C₁₉H₁₅ClN₂O₄[1][6] | Confirms that the impurity is an isomer of the API. |

| Molecular Weight | 370.79 g/mol [1] | 370.8 g/mol [6][7] | Essential for mass spectrometry-based identification and for preparing solutions of known concentration. |

| Appearance | White crystalline powder[4] | Solid[8] | Basic physical state observation. |

| Melting Point | 288-290°C (decomposition)[4] | Not available | A key physical constant for identity and purity assessment. A mixture would show a depressed and broadened melting range. |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water, methanol, and ethanol[4] | Not specifically documented, but predicted to be similar to Rebamipide | Critical for selecting appropriate diluents for sample preparation in analytical testing, ensuring complete dissolution. |

| XLogP3 | 2.4[3] | 2.4[6] | A measure of lipophilicity. Isomeric changes can slightly alter retention time in reversed-phase chromatography. |

Analytical Characterization: A Stability-Indicating RP-HPLC Method

The cornerstone of impurity profiling in pharmaceutical analysis is High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) mode. A robust, stability-indicating method must be able to separate the API from its process-related impurities and any potential degradation products.

Expertise in Method Design: The "Why" Behind the Parameters

The development of the following method is based on established principles for analyzing Rebamipide and its related substances.[9][10][11][12][13] The choices made are not arbitrary but are grounded in chemical and chromatographic theory to ensure a self-validating and reliable system.

Diagram: Impurity Analysis Workflow

This diagram outlines the logical flow for the identification and quantification of the this compound.

Caption: Standard workflow for HPLC-based impurity analysis.

Protocol: RP-HPLC Method for Rebamipide and 3-Chloro Impurity

This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

1. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., HiQ sil C-18HS)[9][13] | The C18 stationary phase provides excellent hydrophobic retention for separating Rebamipide and its structurally similar impurities. The column dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 6.8 with phosphoric acid[9][13] | The buffer controls the ionization state of the acidic Rebamipide molecule, ensuring consistent retention and sharp peak shapes. A pH of 6.8 is chosen to be well within the working range of silica-based columns and provides good resolution.[13] |

| Mobile Phase B | Methanol[9][13] | A common, effective organic modifier for reversed-phase chromatography that elutes the analytes from the C18 column. |

| Gradient | Isocratic: Mobile Phase A : Mobile Phase B (40:60 v/v)[9][13] | An isocratic method is simpler and more robust than a gradient method. The 60% methanol concentration is a good starting point, providing reasonable retention times for both the API and its impurity.[13] |

| Flow Rate | 1.0 mL/min[14] | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |

| Column Temp. | 40°C[10] | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and separation efficiency. |

| Detection | UV at 230 nm[9] | This wavelength provides good sensitivity for Rebamipide and its impurities, which share a similar chromophore.[15] |

| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Diluent | Mobile Phase (40:60 Buffer:Methanol) | Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure sample compatibility with the chromatographic system. |

2. Preparation of Solutions

-

System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of Rebamipide and 0.005 mg/mL of this compound reference standard in the diluent.

-

Purpose: This solution is used to verify the performance of the chromatographic system. The key is to demonstrate that the method can adequately resolve the impurity from the main API peak.

-

-

Test Solution: Accurately weigh and dissolve the Rebamipide sample (API or formulation) in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

3. Step-by-Step Experimental Workflow

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution (SSS) five times.

-

Trustworthiness Check: The system is deemed ready for analysis only if the following criteria are met:

-

Resolution: The resolution between the this compound peak and the Rebamipide peak must be greater than 2.0.

-

Tailing Factor: The tailing factor for the Rebamipide peak must be less than 1.5.

-

Repeatability: The relative standard deviation (%RSD) of the peak areas for the five replicate injections of Rebamipide must be less than 2.0%.

-

-

-

Sample Analysis:

-

Once the SST criteria are met, inject the Test Solution in duplicate.

-

-

Data Processing:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the amount of this compound using the area percentage method:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

-

Safety and Toxicological Information

As of the current date, specific, comprehensive toxicological studies on this compound are not widely available in public literature. For any uncharacterized impurity, a conservative approach must be taken. General safety data sheets for related impurities suggest avoiding inhalation, skin, and eye contact and using appropriate personal protective equipment (PPE) when handling the substance in its pure form.[8] The toxicological profile is often inferred from the structure of the parent API unless specific data suggests otherwise.

Conclusion

The effective control of impurities like the Rebamipide 3-Chloro isomer is a non-negotiable aspect of pharmaceutical quality control. This guide has detailed the known physicochemical properties of this specific impurity and provided a robust, scientifically-grounded RP-HPLC method for its analysis. The causality behind each parameter and protocol step has been explained to empower researchers not just to follow a method, but to understand and troubleshoot it. By integrating such rigorous analytical oversight, drug development professionals can ensure the consistent quality, safety, and efficacy of Rebamipide drug products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rebamipide - LKT Labs [lktlabs.com]

- 5. (+-)-alpha-((4-Chlorobenzoyl)amino)-1,2-dihydro-2-oxo-4-quinolinepropanic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 90098-05-8 | SynZeal [synzeal.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ijrpr.com [ijrpr.com]

- 10. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Stability-indicating determination of rebamipide in the presence of its acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpar.com [ijpar.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the Identification and Characterization of Rebamipide Impurities

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in Rebamipide, an active pharmaceutical ingredient (API) utilized for its mucosal protective and anti-ulcer properties.[1][2] As mandated by global regulatory bodies, ensuring the purity of APIs is paramount to the safety and efficacy of the final drug product. This document delves into the classification of potential Rebamipide impurities, outlines systematic analytical strategies for their detection and quantification, and presents detailed protocols for their structural elucidation. By integrating established analytical techniques with regulatory insights, this guide serves as an essential resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Criticality of Impurity Profiling for Rebamipide

Rebamipide, chemically known as (±)-2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid, is a quinolinone derivative that enhances mucosal defense and scavenges free radicals.[2][3] The manufacturing process of Rebamipide, as well as its subsequent storage, can lead to the formation of impurities.[4] These impurities can be broadly categorized as organic, inorganic, and residual solvents.[5][6]

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, stringent control and thorough characterization of these impurities are not merely a matter of quality control but a fundamental regulatory requirement.[5][6][7][8] The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2), provide a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[5][7][8]

This guide will provide a detailed roadmap for navigating the complexities of Rebamipide impurity profiling, from initial detection to final structural confirmation.

Classification and Origins of Rebamipide Impurities

A foundational step in impurity management is understanding their potential sources. For Rebamipide, impurities can be classified based on their origin:

-

Process-Related Impurities: These are substances that arise during the synthesis of Rebamipide. They can include unreacted starting materials, intermediates, by-products from competing reactions, and reagents or catalysts.[5][6] For example, impurities such as Rebamipide 3-Chloro Impurity and Rebamipide Impurity 2 are known process-related impurities.[][10]

-

Degradation Products: These impurities form due to the degradation of Rebamipide over time or under the influence of external factors such as light, heat, humidity, acid, or base.[11] Forced degradation studies are crucial for identifying these potential degradants and establishing the stability-indicating nature of analytical methods.[11]

-

Residual Solvents: These are organic or inorganic liquids used during the manufacturing process that are not completely removed during purification.[5][6] Their control is governed by ICH Q3C guidelines.[7]

Table 1: Common Rebamipide Impurities and Their Classification

| Impurity Name | CAS Number | Molecular Formula | Classification |

| Rebamipide | 90098-04-7 | C19H15ClN2O4 | API |

| This compound | 90098-05-8 | C19H15ClN2O4 | Process-Related |

| Rebamipide Impurity 1 | 100342-53-8 | C18H15ClN2O2 | Process-Related/Degradation |

| Rebamipide Impurity 2 | 94670-39-0 | C8H6ClNO2 | Process-Related |

| Desbenzoyl Rebamipide (HCl salt) | 4876-14-6 | C12H12N2O3.HCl | Degradation |

(Data sourced from commercial suppliers of pharmaceutical reference standards)[10][12]

Analytical Strategy for Impurity Identification and Characterization

A multi-faceted analytical approach is essential for the comprehensive identification and characterization of Rebamipide impurities. The workflow typically involves separation, detection, quantification, and structural elucidation.

Caption: Workflow for Rebamipide impurity analysis.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a cornerstone of impurity profiling, providing critical insights into the degradation pathways of a drug substance. These studies involve subjecting the API to stress conditions more severe than those encountered during routine storage and handling.

Protocol: Forced Degradation of Rebamipide

-

Preparation of Stock Solution: Prepare a stock solution of Rebamipide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Reflux the solution for a specified period (e.g., 24 hours) and then neutralize with 0.1 M NaOH.[13]

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Reflux for a specified period (e.g., 24 hours) and then neutralize with 0.1 M HCl.[13] Microwave-assisted hydrolysis can also be employed to expedite degradation.[11]

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide and keep it at room temperature for a specified duration.[13]

-

Thermal Degradation: Expose a solid sample of Rebamipide to dry heat (e.g., 80°C for 48 hours).[14]

-

Photolytic Degradation: Expose a solution of Rebamipide to UV light (e.g., 248 nm) for a defined period.[13]

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method to resolve the degradation products from the parent drug.

Chromatographic Separation: The Core of Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying Rebamipide and its impurities. The development of a stability-indicating HPLC method is crucial to ensure that all degradation products are adequately separated from the API and from each other.[11]

Protocol: Stability-Indicating RP-HPLC Method for Rebamipide

-

Chromatographic Column: A reversed-phase C18 column (e.g., HiQ sil C-18HS, 250 x 4.6 mm, 5 µm) is commonly used.[11]

-

Mobile Phase: A mixture of a buffer and an organic solvent is typically employed. A common mobile phase consists of 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol in a ratio of 40:60 (v/v).[11]

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[13]

-

Detection Wavelength: UV detection at 230 nm is often used for Rebamipide and its impurities.[11]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.[15]

-

Injection Volume: A typical injection volume is 10 µL.[15]

Rationale for Method Parameters:

-

The C18 stationary phase provides excellent hydrophobic retention for the moderately polar Rebamipide molecule.

-

The phosphate buffer helps to control the ionization state of the acidic Rebamipide, ensuring consistent retention times and peak shapes.

-

Methanol as the organic modifier allows for the elution of Rebamipide and its impurities within a reasonable timeframe.

-

The detection wavelength of 230 nm corresponds to a region of significant UV absorbance for the quinolinone chromophore present in Rebamipide.

Table 2: Representative HPLC Methods for Rebamipide Analysis

| Parameter | Method 1 | Method 2 |

| Column | HiQ sil C-18HS (250 x 4.6 mm, 5 µm)[11] | Symmetry ODS (C18) (250 mm x 4.6 mm, 5µm)[13] |

| Mobile Phase | 0.02 M Potassium Phosphate (pH 6.8): Methanol (40:60, v/v)[11] | 0.02M Phosphate Buffer (pH 2.8): Acetonitrile (48:52, v/v)[13] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[13] |

| Detection | 230 nm[11] | 248 nm[13] |

Structural Elucidation: Unmasking the Impurities

Once an impurity is detected and separated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

3.3.1. Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for obtaining the molecular weight and fragmentation patterns of impurities.[15][16] This information is invaluable for proposing potential structures.

Protocol: LC-MS/MS Analysis of Rebamipide Impurities

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Rebamipide.

-

MS Mode: Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting and characterizing all impurities.

-

Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluted compounds. Subsequently, perform tandem MS (MS/MS) experiments on the impurity peaks to obtain fragmentation patterns.

-

Data Interpretation: Analyze the fragmentation patterns to deduce the structure of the impurities. For example, the loss of specific functional groups can provide clues about the impurity's structure.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[17] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule.[17]

Workflow: NMR-Based Structure Elucidation

-

Impurity Isolation: If possible, isolate the impurity of interest using preparative HPLC.

-

Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.

-

Spectral Interpretation:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).[17]

-

COSY: Establishes proton-proton correlations through covalent bonds.

-

HSQC: Correlates protons directly to the carbons they are attached to.[17]

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Caption: NMR-based structural elucidation workflow.

Qualification and Control of Impurities

Once an impurity has been identified and characterized, its potential toxicological impact must be assessed. The ICH Q3A(R2) guideline provides thresholds for the qualification of impurities.[5][8] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[5][6]

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level above which an impurity must be structurally identified.

-

Qualification Threshold: The level above which an impurity's safety must be demonstrated.

These thresholds are dependent on the maximum daily dose of the drug.[8]

Control Strategy:

Based on the impurity profile, a control strategy must be developed and implemented. This involves setting acceptance criteria (specifications) for each identified and unidentified impurity in the drug substance.[6] These specifications should be based on data from batches used in clinical and safety studies.[5][6]

Conclusion

The identification and characterization of impurities in Rebamipide is a scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of the final drug product. A systematic approach, combining forced degradation studies, the development of stability-indicating analytical methods, and the application of advanced spectroscopic techniques, is required for comprehensive impurity profiling. Adherence to regulatory guidelines, such as those from the ICH, is mandatory throughout this process. By implementing the strategies and protocols outlined in this guide, pharmaceutical scientists and researchers can confidently navigate the challenges of Rebamipide impurity analysis and contribute to the development of safe and effective medicines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104230798A - Preparation method of high-purity rebamipide - Google Patents [patents.google.com]

- 5. database.ich.org [database.ich.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 10. tlcstandards.com [tlcstandards.com]

- 11. mdpi.com [mdpi.com]

- 12. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]

- 13. ijpar.com [ijpar.com]

- 14. researchgate.net [researchgate.net]

- 15. pjps.pk [pjps.pk]

- 16. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

The Analytical Scientist's Guide to Rebamipide 3-Chloro Impurity: From Identification to Control

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Rebamipide Development

Rebamipide, 2-((4-chlorobenzoyl)amino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a vital gastroprotective agent used in the treatment of gastritis and gastroduodenal ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy.[3] Impurities, which are any components of the drug substance that are not the chemical entity defined as the drug substance, can arise from starting materials, by-products of the synthesis, or degradation.[4]

Among the potential process-related impurities in Rebamipide synthesis is the Rebamipide 3-Chloro Impurity , also known as the m-chloro isomer.[5] This impurity is structurally very similar to the active pharmaceutical ingredient (API), differing only in the position of the chlorine atom on the benzoyl ring. Its presence can be indicative of the use of impure starting materials, specifically the presence of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride reagent used in the final acylation step of the synthesis.[6] Given its structural similarity, its pharmacological and toxicological profiles may differ from Rebamipide, making its detection and quantification critical.

This guide provides a comprehensive technical overview of the this compound, its significance, the availability of its reference standard, and a detailed, field-proven analytical protocol for its accurate quantification.

The Significance of the 3-Chloro Impurity: A Regulatory and Scientific Perspective

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances under its Q3A(R2) guideline.[7] This guideline establishes thresholds for reporting, identification, and qualification of impurities. The presence of the 3-Chloro isomer, a non-pharmacopeial impurity in some regions but a specified impurity in others like the Japanese Pharmacopoeia (JP), necessitates a robust control strategy.[3][8]

The rationale for controlling this specific impurity is rooted in several key principles:

-

Potential for Altered Biological Activity: Even minor structural changes can significantly impact a molecule's interaction with biological targets. The 3-chloro isomer may have a different efficacy, receptor binding profile, or metabolic pathway compared to Rebamipide.

-

Toxicological Concerns: The impurity may possess its own unique toxicological profile, which must be assessed to ensure patient safety. Without a reference standard, distinguishing the impurity from the API and evaluating its safety is impossible.

-

Process Control and Consistency: The level of the 3-Chloro impurity serves as a critical quality attribute (CQA) that reflects the control over the manufacturing process, particularly the quality of starting materials.[6]

The Japanese Pharmacopoeia (JP) includes a specific test for related substances in Rebamipide, which underscores the regulatory importance of controlling this and other isomers.[8] While the exact limit for the 3-chloro isomer is specified within the current edition of the JP, it is imperative for any laboratory to have access to a certified reference standard to comply with these regulations.

Sourcing and Characterization of the this compound Reference Standard

A reliable reference standard is the cornerstone of any quantitative impurity analysis. It is used for peak identification (by retention time comparison) and for the accurate determination of the impurity content. Fortunately, the this compound reference standard is commercially available from several specialized suppliers.

Key Identification and Chemical Data

| Parameter | Value | Source(s) |

| Chemical Name | 2-((3-chlorobenzoyl)amino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | [5] |

| Common Synonym | Rebamipide m-chloro Isomer | [5] |

| CAS Number | 90098-05-8 | [1][5][9] |

| Molecular Formula | C₁₉H₁₅ClN₂O₄ | [1][5][9] |

| Molecular Weight | 370.79 g/mol | [1][9] |

Commercial Availability

A survey of leading reference standard suppliers indicates that this compound is readily available. When sourcing this standard, it is crucial to obtain a comprehensive Certificate of Analysis (CoA).

| Supplier | Product Code/CAT No. | Purity | Available Pack Sizes |

| LGC Standards | TRC-R139004 | >95% (HPLC) | 50 mg, 100 mg, 250 mg |

| BOC Sciences | B1370-289430 | 98% | 250 mg, 1 g |

| SynZeal Research | SZ-R060003 | Not specified | Inquire |

| Simson Pharma | R370001 | Not specified | Inquire |

| Pharmaffiliates | PA 18 61520 | Not specified | Inquire |

Note: Purity and availability are subject to change. Always request the latest Certificate of Analysis from the supplier.

A thorough CoA should include:

-

Identity confirmation by ¹H NMR and Mass Spectrometry.

-

Purity assessment by a validated chromatographic method (e.g., HPLC), reported as an area percentage.

-

Information on residual solvents and water content, if applicable.

The Synthetic Pathway: Understanding Impurity Formation

The likely origin of the 3-Chloro impurity is the presence of 3-chlorobenzoyl chloride as a contaminant in the 4-chlorobenzoyl chloride starting material. The final step in many reported syntheses of Rebamipide is the acylation of 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid.[6]

Caption: Synthetic origin of this compound.

This highlights the critical need for stringent quality control of starting materials to minimize the formation of this process-related impurity.

Analytical Protocol: A Validated HPLC Method for Quantification

The following High-Performance Liquid Chromatography (HPLC) method is based on the principles outlined in the Japanese Pharmacopoeia for related substances testing and has been optimized for robustness and specificity.[8] This method is suitable for the quantification of the this compound in both drug substance and drug product.

Experimental Workflow

Caption: HPLC workflow for impurity analysis.

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Specification | Rationale |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment providing reliable and reproducible results. A PDA detector is preferred for peak purity analysis. |

| Column | Shim-pack GIST C18 (or equivalent L1 packing), 250 mm x 4.6 mm, 5 µm | This column chemistry and dimension provide excellent resolution between Rebamipide and its isomers as demonstrated in pharmacopeial methods.[8][10] |

| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.0 | Buffering capacity ensures consistent retention times and peak shapes. |

| Mobile Phase B | Methanol | A common, effective organic modifier for reversed-phase chromatography. |

| Gradient | Isocratic | An isocratic method is often simpler and more robust for known impurity profiling. A starting point is 40:60 (A:B). Optimization may be required based on system and column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and more efficient separations.[8] |

| Detection | UV at 232 nm | A sensitive wavelength for detecting both Rebamipide and its related substances.[8] |

| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |

| Run Time | ~30 minutes | Sufficient to ensure elution of all related substances and late-eluting peaks. |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 40:60 ratio is a suitable starting point.

-

Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 0.1 mg/mL. Further dilute as needed to achieve a final concentration at the specification limit (e.g., 0.1% of the sample concentration).

-

Sample Solution: Accurately weigh about 40 mg of Rebamipide drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 0.4 mg/mL.[8]

-

System Suitability Solution (SSS): Prepare a solution containing Rebamipide (at the sample concentration) and the 3-Chloro Impurity (at the specification limit concentration). This solution is critical for verifying the resolution between the API and the impurity.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step that ensures the system is fit for its intended purpose on the day of analysis.[3][11]

| SST Parameter | Acceptance Criteria | Rationale & ICH Reference |

| Resolution (Rs) | ≥ 2.0 between Rebamipide and 3-Chloro Impurity peaks | Ensures baseline separation, which is critical for accurate integration and quantification. (ICH Q2(R2))[11] |

| Tailing Factor (T) | ≤ 2.0 for the Rebamipide peak | Confirms good peak symmetry, preventing co-elution issues and ensuring accurate peak area determination. (ICH Q2(R2))[11] |

| Repeatability (%RSD) | ≤ 5.0% for six replicate injections of the standard solution | Demonstrates the precision of the system. The limit is typically tighter for assays but wider for low-level impurities. (ICH Q2(R2))[11] |

| Signal-to-Noise (S/N) | ≥ 10 for the impurity peak in the standard solution at the LOQ | Confirms that the impurity can be reliably quantified at its lower limit. (ICH Q2(R2))[11] |

Analysis and Calculation

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Perform six replicate injections of the Standard Solution to establish system precision (%RSD).

-

Inject the System Suitability Solution to verify resolution.

-

Inject the Sample Solution in duplicate.

-

Integrate the peak corresponding to the 3-Chloro Impurity in the sample chromatogram.

-

Calculate the percentage of the impurity using the following formula, assuming an external standard method:

% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

-

Area_Imp_Sample = Peak area of the 3-Chloro impurity in the sample solution

-

Area_Imp_Std = Average peak area of the 3-Chloro impurity in the standard solution

-

Conc_Std = Concentration of the 3-Chloro impurity in the standard solution (mg/mL)

-

Conc_Sample = Concentration of Rebamipide in the sample solution (mg/mL)

-

Conclusion: Ensuring Quality Through Vigilant Analysis

The this compound represents a critical parameter in the quality control of Rebamipide. Its structural similarity to the API necessitates the use of a well-characterized reference standard and a highly specific, validated analytical method for its control. By understanding its origin in the synthetic process, sourcing a high-quality reference standard, and implementing a robust, system-suitability-verified HPLC method, researchers and drug development professionals can ensure that their material meets the stringent purity requirements of regulatory bodies and, most importantly, guarantees the safety and efficacy of the final drug product. This guide provides the foundational knowledge and a practical framework to achieve that goal.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmda.go.jp [pmda.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Synthesis and antiulcer activity of optical isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid (rebamipide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qbdgroup.com [qbdgroup.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Rebamipide Impurity 1 | 100342-53-8 | SynZeal [synzeal.com]

- 10. HPLC Analysis for Rebamipide in Accordance with Japanese Pharmacopoeia : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. database.ich.org [database.ich.org]

A Technical Guide to Forced Degradation Studies of Rebamipide and Its Impurities

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Rebamipide, an anti-ulcer agent. The document outlines the strategic approach required to identify degradation pathways and develop a stability-indicating analytical method in line with regulatory expectations. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions. Furthermore, this guide covers the development of a robust stability-indicating HPLC method, the characterization of known impurities, and the logical interpretation of degradation data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to ensure the safety, efficacy, and stability of Rebamipide drug substances and products.

Introduction: The Imperative for Stress Testing Rebamipide

Rebamipide, chemically known as (±)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a gastroprotective agent used in the treatment of gastritis and peptic ulcers.[1][2] Its therapeutic action involves enhancing mucosal defense, scavenging free radicals, and stimulating endogenous prostaglandin synthesis.[3][4] The stability of a drug molecule like Rebamipide is a critical attribute that directly impacts its safety and efficacy. Forced degradation, or stress testing, is a fundamental component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5]

The objective of these studies is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[6] This process serves several key purposes:

-

Elucidation of Degradation Pathways: It helps identify the likely degradation products that could form under various environmental stressors.[7]

-

Development of Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradants.[6]

-

Understanding Molecular Stability: It provides crucial insights into the intrinsic stability of the drug molecule, helping to inform formulation development, manufacturing processes, and the selection of appropriate packaging and storage conditions.[8]

This guide provides the scientific rationale and detailed protocols for executing a comprehensive forced degradation study on Rebamipide.

Physicochemical Profile of Rebamipide

A thorough understanding of Rebamipide's properties is foundational to designing meaningful stress studies.

| Property | Description | Source |

| Chemical Formula | C₁₉H₁₅ClN₂O₄ | [9] |

| Molecular Weight | 370.79 g/mol | [10] |

| Appearance | A fine white to off-white powder. | [1] |

| Solubility | Soluble in dimethylformamide (DMF); sparingly soluble in methanol and water; practically insoluble in n-hexane. | [1] |

| Chemical Structure | Contains a quinolinone nucleus, an amide linkage, and a carboxylic acid group, which are potential sites for degradation. | [9] |

| Melting Point | Approximately 288-290°C (as hemihydrate) and 305-306°C (anhydrous forms), with decomposition. | [10][11][12] |

The presence of an amide bond is a key structural feature, as this linkage is often susceptible to hydrolysis under acidic and, particularly, alkaline conditions.

Regulatory Framework: ICH Guideline Q1A(R2)

Forced degradation studies are governed by the ICH guideline Q1A(R2), "Stability Testing of New Drug Substances and Products".[7] This guideline stipulates that stress testing should be conducted to elucidate the intrinsic stability of the drug substance. The typical stress conditions include:

-

Hydrolysis: Across a wide pH range.

-

Oxidation: Using an appropriate oxidizing agent.

-

Photolysis: Exposure to a combination of UV and visible light.

-

Thermal Stress: At temperatures higher than those used for accelerated stability.[5]

The goal is to achieve a target degradation of 5-20%.[7][13] Degradation beyond this range can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions.[13]

Experimental Workflow for Forced Degradation

A systematic approach is essential for a successful study. The following workflow outlines the key stages from planning to analysis.

Caption: High-level workflow for Rebamipide forced degradation studies.

Detailed Experimental Protocols

The following protocols are based on established methodologies and scientific rationale.[1][14][15] All studies should be performed with a control sample (unstressed) and a blank for comparison.

Acidic Hydrolysis

-

Rationale: To assess the stability of Rebamipide in an acidic environment, which can be encountered in physiological conditions or during manufacturing. The amide linkage is a primary target for acid-catalyzed hydrolysis.

-

Protocol:

-

Accurately weigh 10 mg of Rebamipide API and transfer to a 10 mL volumetric flask.

-

Add a minimal amount of methanol or DMF to dissolve the API.

-

Add 5 mL of 0.1 M Hydrochloric Acid (HCl).

-

Store the flask at room temperature or reflux at 60°C for a specified period (e.g., 24 hours).[14] Monitor the reaction periodically.

-

After the incubation period, cool the solution to room temperature.

-

Carefully neutralize the solution with an equivalent volume and concentration of Sodium Hydroxide (NaOH).

-

Make up the volume to 10 mL with the mobile phase diluent.

-

Further dilute to a suitable working concentration (e.g., 10-20 µg/mL) for HPLC analysis.

-

Alkaline (Basic) Hydrolysis

-

Rationale: Amide bonds are highly susceptible to base-catalyzed hydrolysis. This is often the most significant degradation pathway for molecules like Rebamipide.[1]

-

Protocol:

-

Accurately weigh 10 mg of Rebamipide API and transfer to a 10 mL volumetric flask.

-

Dissolve the API in a minimal amount of methanol or DMF.

-

Add 5 mL of 0.1 N to 0.5 N Sodium Hydroxide (NaOH). Studies have shown significant degradation with 0.5 N NaOH.[1]

-

Reflux the solution at 60-80°C or use a microwave oven for a shorter duration to expedite degradation.[1] Monitor for a target degradation of 8-10%.[1]

-

After the desired time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of HCl.

-

Make up the volume to 10 mL with the mobile phase diluent.

-

Dilute to the final working concentration for HPLC analysis.

-

Oxidative Degradation

-

Rationale: To evaluate the drug's sensitivity to oxidation, which can occur via atmospheric oxygen or residual peroxides in excipients.

-

Protocol:

-

Accurately weigh 10 mg of Rebamipide API and transfer to a 10 mL volumetric flask.

-

Dissolve in a minimal amount of methanol.

-

Add 5 mL of Hydrogen Peroxide (H₂O₂). The concentration can range from 3% to 30% depending on the desired degradation rate.

-

Keep the flask at room temperature for a set period (e.g., 24-48 hours), protected from light.

-

After incubation, make up the volume to 10 mL with the mobile phase diluent.

-

Dilute to the final working concentration for HPLC analysis. In some studies, Rebamipide has shown stability under oxidative conditions.[1]

-

Thermal Degradation

-

Rationale: To assess the impact of high temperature on the solid-state stability of the drug, which is relevant for manufacturing (e.g., drying) and storage in hot climates.

-

Protocol:

-

Place a thin layer of Rebamipide API powder in a petri dish.

-

Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[15]

-

A parallel sample should be stored with humidity control (e.g., 75% RH) if wet heat degradation is also being studied.[5]

-

After exposure, allow the sample to cool.

-

Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent (e.g., methanol), and dilute to the final working concentration for HPLC analysis.

-

Photolytic Degradation

-

Rationale: To determine if the drug is light-sensitive, which has implications for packaging and handling. This is guided by ICH Q1B.[5]

-

Protocol:

-

Place a thin layer of Rebamipide API powder in a transparent container (e.g., quartz petri dish).

-

Expose the sample to a light source that provides both UV and visible output, as specified by ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[5]

-

A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate thermal effects from photolytic effects.

-

After exposure, prepare a solution of the stressed sample in a suitable solvent and dilute it to the final working concentration for HPLC analysis.

-

Development of a Stability-Indicating Analytical Method

The cornerstone of a forced degradation study is the analytical method used to resolve the parent drug from all formed degradants. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is most commonly employed for Rebamipide.[16][17]

Method Development & Validation

-

Column: A C18 column (e.g., HiQ sil C-18HS, 250 x 4.6 mm, 5 µm) is a common choice.[1]

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier provides good separation. An optimized mobile phase consists of a 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol in a 40:60 (v/v) ratio.[1][16] Adjusting the pH is critical, as it has been found that a pH of 6.8 provides better resolution of degradation products compared to acidic pH levels.[1]

-

Detection Wavelength: A UV detector set at 230 nm is suitable for detecting Rebamipide and its degradation products.[1][16]

-

Specificity: The most critical validation parameter. The method's specificity is confirmed by injecting all stressed samples and demonstrating that the degradation product peaks are well-resolved from the main Rebamipide peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in all stressed chromatograms.

Rebamipide Degradation Pathway and Impurities

Literature indicates that Rebamipide is relatively stable under acidic, oxidative, thermal, and photolytic conditions but is susceptible to alkaline hydrolysis.[1]

The primary degradation pathway involves the hydrolysis of the amide (C-N) bond.[1] This cleavage results in the formation of two main degradation products:

-

Degradant I: p-chlorobenzoic acid

-

Degradant II: 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[18]

References

- 1. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rebamipide | 90098-04-7 [chemicalbook.com]

- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijcrt.org [ijcrt.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rebamipide [drugfuture.com]

- 11. The solid state of rebamipide: preparation, characterization, and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ijpar.com [ijpar.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ijrpr.com [ijrpr.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

The Genesis of a Chloro-Isomer: An In-depth Technical Guide on the Origin and Formation of Rebamipide 3-Chloro Impurity

Abstract

This technical guide provides a comprehensive examination of the origin and formation of the Rebamipide 3-Chloro Impurity, a critical process-related impurity in the synthesis of the gastroprotective agent Rebamipide. Addressed to researchers, scientists, and drug development professionals, this document elucidates the mechanistic pathways leading to the formation of this impurity, underpinned by a thorough analysis of the Rebamipide manufacturing process. By synthesizing chemical principles with practical, field-proven insights, this guide aims to equip pharmaceutical scientists with the knowledge to control and mitigate the presence of this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction to Rebamipide and the Significance of Impurity Profiling

Rebamipide, chemically known as 2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid, is a multifaceted gastroprotective agent.[1][2] Its therapeutic efficacy lies in its ability to stimulate endogenous prostaglandin production, scavenge free radicals, and inhibit inflammatory processes within the gastric mucosa.[3][4][] As with any pharmaceutical compound, the purity of the Rebamipide API is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from starting materials, intermediates, or side reactions during synthesis.

The this compound, identified as 2-(3-chlorobenzoylamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a process-related impurity that poses a significant challenge in the manufacturing of Rebamipide.[6][7][8] Its structural similarity to the parent molecule necessitates a deep understanding of the synthetic process to effectively control its formation.

The Synthetic Landscape of Rebamipide: A Foundation for Understanding Impurity Formation

The most common synthetic route to Rebamipide involves the acylation of a key intermediate, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (let's term it 'carbostyril amino acid'), with 4-chlorobenzoyl chloride.[2][9][10] This reaction is typically carried out in the presence of a base.

A generalized synthetic scheme is presented below:

Figure 1: A simplified workflow for the synthesis of Rebamipide.

Genesis of the 3-Chloro Impurity: Unraveling the Causality

The formation of the this compound is intrinsically linked to the final acylation step. The presence of 3-chlorobenzoyl chloride, an isomer of the intended reagent, is the primary causative factor. This isomeric impurity can be introduced into the reaction mixture through two principal pathways:

3.1. Isomeric Impurities in the Starting Material: The "Carry-Over" Effect

The most direct route for the formation of the 3-Chloro impurity is the presence of 3-chlorobenzoyl chloride as an impurity in the 4-chlorobenzoyl chloride starting material. The industrial synthesis of chlorobenzoic acids, the precursors to chlorobenzoyl chlorides, can often yield a mixture of isomers. For instance, the chlorination of benzoic acid can produce ortho, meta, and para isomers. While purification processes are in place, trace amounts of the meta-isomer (3-chlorobenzoic acid) can persist and be subsequently converted to 3-chlorobenzoyl chloride along with the desired para-isomer.

During the acylation reaction, this contaminating 3-chlorobenzoyl chloride will compete with 4-chlorobenzoyl chloride to acylate the carbostyril amino acid intermediate, leading to the formation of the this compound.

Figure 2: Formation of the 3-Chloro impurity via a contaminated starting material.

3.2. In-Situ Isomerization: A Plausible but Less Probable Pathway

While less common under typical acylation conditions, the possibility of in-situ isomerization of 4-chlorobenzoyl chloride to 3-chlorobenzoyl chloride cannot be entirely dismissed, particularly under harsh reaction conditions (e.g., high temperatures, presence of certain catalysts). Such an isomerization would likely proceed through a complex mechanism involving electrophilic aromatic substitution, potentially catalyzed by trace impurities. However, this pathway is considered less significant compared to the carry-over of isomeric impurities from the starting material.

Experimental Protocols for Identification and Quantification

The detection and quantification of the this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.

4.1. HPLC Method for Related Substance Analysis

A robust HPLC method can effectively separate Rebamipide from its 3-Chloro impurity and other related substances.

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer solution (e.g., phosphate buffer) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) |

| Elution | Gradient |

| Column Temperature | 30-40 °C[11] |

| Detection Wavelength | UV, typically around 230-280 nm |

| Flow Rate | 1.0 mL/min |

Protocol:

-

Standard Preparation: Prepare a standard solution of Rebamipide and a certified reference standard of the 3-Chloro impurity in a suitable diluent (e.g., a mixture of mobile phases).

-

Sample Preparation: Accurately weigh and dissolve the Rebamipide API sample in the diluent to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the 3-Chloro impurity in the sample chromatogram by comparing its retention time and peak area with that of the certified reference standard.

The development of such methods is crucial for the effective separation of Rebamipide from its impurities.[11][12]

Mitigation and Control Strategies

Controlling the formation of the this compound hinges on a multi-pronged approach:

-

Stringent Raw Material Control: The most effective control measure is to ensure the purity of the 4-chlorobenzoyl chloride starting material. This involves sourcing from reputable suppliers with robust quality control systems and implementing rigorous in-house testing to quantify the level of the 3-chloro isomer before use.

-

Process Optimization: While the primary source is the starting material, optimizing reaction conditions (e.g., temperature, reaction time, choice of base) can help minimize any potential side reactions.

-

Purification of the Final API: Effective purification techniques, such as recrystallization, are essential to remove any formed 3-Chloro impurity from the final Rebamipide product. The choice of solvent system for recrystallization is critical to ensure selective precipitation of the desired API while leaving the impurity in the mother liquor.

Conclusion

The this compound is a process-related impurity whose origin is primarily attributed to the presence of 3-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride raw material. A thorough understanding of the Rebamipide synthesis, coupled with stringent control of starting materials and optimized purification processes, is essential for mitigating the presence of this impurity. The implementation of robust analytical methods, such as HPLC, is critical for monitoring and ensuring the quality and safety of the final Rebamipide API. This guide provides a foundational understanding for scientists and researchers to address this specific challenge in pharmaceutical manufacturing.

References

- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kmpharma.in [kmpharma.in]

- 7. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 90098-05-8 | SynZeal [synzeal.com]

- 9. Process for synthesizing rebamipide - Eureka | Patsnap [eureka.patsnap.com]

- 10. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]

- 11. CN103076421B - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]

- 12. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Significance, Control, and Analysis of Rebamipide 3-Chloro Impurity in API Manufacturing

Executive Summary

The control of impurities in Active Pharmaceutical Ingredients (APIs) is a foundational pillar of drug safety, quality, and efficacy.[1] This technical guide provides a comprehensive analysis of a specific, critical process-related impurity in the manufacturing of Rebamipide: the 3-Chloro positional isomer. Rebamipide, a mucosal protective agent, can be contaminated with this isomer, which shares the same molecular formula and weight, presenting significant challenges for both synthesis and analysis. This document elucidates the origins of the 3-Chloro impurity, evaluates its potential risks from a toxicological and efficacy standpoint, and details robust analytical strategies for its control. We will explore the causality behind experimental choices, grounded in the principles of Quality by Design (QbD) and rigorous regulatory standards, such as those set by the International Council for Harmonisation (ICH).[1]

Section 1: The Mandate for Purity in Active Pharmaceutical Ingredients (APIs)

In pharmaceutical manufacturing, an impurity is any component present in the API that is not the desired chemical entity.[2] The presence of such impurities, even in minute quantities, can profoundly impact the final drug product's safety and effectiveness.[3] Uncontrolled impurities may introduce unforeseen toxicities, alter the drug's pharmacokinetic profile, or reduce its therapeutic potency.[4]

The global regulatory landscape, governed by bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and guidelines from the ICH, imposes stringent requirements for impurity management.[4] Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing acceptable impurity levels, mandating their reporting, identification, and toxicological qualification based on defined thresholds.[2][3] For new drug substances, any impurity found at a level greater than 0.10% must typically be identified, and its safety assured.[2] This regulatory scrutiny underscores the principle that a comprehensive impurity profile is not merely a quality control metric but a critical component of patient safety.[1]

Section 2: Rebamipide and its Isomeric Challenge: The 3-Chloro Impurity

Rebamipide is a gastroprotective agent used for the treatment of gastritis and gastroduodenal ulcers.[5] Its mechanism involves enhancing the gastric mucosal barrier, scavenging free radicals, and promoting prostaglandin synthesis.[][7] The molecule is an amino acid derivative of a 2-(1H)-quinolinone, characterized by a 4-chlorobenzoyl group attached to the amino acid moiety.[5]

A critical process-related impurity is the Rebamipide 3-Chloro Impurity , also known as the m-chloro isomer.[8] This compound is a positional isomer of the active molecule, where the chlorine atom is located at the 3-position of the benzoyl ring instead of the 4-position.

Key Identifiers:

-

Chemical Name: 2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[9]

-

CAS Number: 90098-05-8[9]

-

Molecular Formula: C₁₉H₁₅ClN₂O₄[9]

-

Molecular Weight: 370.8 g/mol [9]

The fact that this impurity is an isomer with an identical molecular formula and weight makes it particularly challenging to separate and control, necessitating highly specific analytical methods.

References

- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]

- 2. fbpharmtech.com [fbpharmtech.com]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. contractpharma.com [contractpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 90098-05-8 | SynZeal [synzeal.com]

- 9. This compound | C19H15ClN2O4 | CID 13342114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Rebamipide and its 3-Chloro Impurity

Introduction

Rebamipide, chemically known as 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, is a vital mucosal protective agent used in the management of gastritis and gastroduodenal ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. A critical process-related impurity, 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, commonly referred to as Rebamipide 3-Chloro Impurity or the m-chloro isomer, must be diligently monitored and controlled.[3][4] The structural similarity between Rebamipide and its 3-Chloro isomer necessitates a highly specific and robust analytical method to ensure their effective separation and quantification.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the determination of Rebamipide and its 3-Chloro impurity in bulk drug substances. The method is designed to be specific, accurate, precise, and robust, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and adhering to the chromatographic standards of the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7][8][9]

Scientific Rationale for Method Development

The primary challenge in this analysis is the isomeric nature of the impurity and the active pharmaceutical ingredient (API). Both compounds possess identical molecular weights and similar polarities, making their separation a non-trivial chromatographic problem.[10][11] A reverse-phase HPLC (RP-HPLC) approach was selected due to its versatility and proven efficacy in separating closely related organic molecules.

The choice of a C18 stationary phase provides the necessary hydrophobic interaction to retain both Rebamipide and its impurity. The mobile phase, a buffered aqueous-organic mixture, is critical for achieving the desired selectivity. A phosphate buffer is employed to maintain a consistent pH, thereby ensuring reproducible ionization states of the acidic analytes and stable retention times. Acetonitrile or methanol is used as the organic modifier to modulate the elution strength. The detection wavelength is selected based on the UV absorbance maxima of Rebamipide, ensuring high sensitivity for both the API and the impurity.[1][2]

Experimental Protocol

Materials and Reagents

-

Rebamipide Reference Standard (RS)

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These parameters were established to ensure optimal separation and peak shape.

| Parameter | Condition |

| Instrument | HPLC system with UV/PDA Detector |

| Column | Octadecylsilyl Silica Gel (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 2.8 with Orthophosphoric Acid) : Acetonitrile (48:52, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Rationale for parameter selection:

-

Column: A standard length C18 column with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

-

Mobile Phase: The acidic pH of 2.8 ensures that the carboxylic acid moieties of both Rebamipide and the impurity are protonated, leading to better retention and peak shape on the C18 column. The acetonitrile ratio is optimized for adequate separation within a reasonable runtime.

-

Detection Wavelength: 248 nm was found to be a suitable wavelength for monitoring both the API and the impurity.[2]

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature of 25°C provide robust and reproducible chromatography.

Preparation of Solutions

-

Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 2.8): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using orthophosphoric acid.

-

Diluent: Mobile Phase.

-

Standard Stock Solution (Rebamipide): Accurately weigh and dissolve about 25 mg of Rebamipide RS in the diluent to obtain a solution of 250 µg/mL.

-

Impurity Stock Solution (3-Chloro Impurity): Accurately weigh and dissolve about 25 mg of this compound RS in the diluent to obtain a solution of 250 µg/mL.

-

System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Rebamipide and 50 µg/mL of 3-Chloro Impurity in the diluent.

-

Test Solution: Accurately weigh and dissolve about 25 mg of the Rebamipide sample in the diluent to obtain a solution of 250 µg/mL.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the blank (diluent) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution and verify that the system suitability parameters are met (see Table 2).

-

Inject the Standard Solution and the Test Solution.

-

Calculate the amount of 3-Chloro Impurity in the sample using the peak areas obtained.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[5][6][12] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14] The Rebamipide sample was subjected to various stress conditions to produce potential degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 60°C for 6 hours.[2]

-

Photolytic Degradation: Exposure to UV light (248 nm) for 24 hours.[2]

The results of the forced degradation studies showed that Rebamipide was susceptible to degradation under acidic, basic, and thermal conditions. The 3-Chloro impurity peak was well-resolved from the main Rebamipide peak and any degradation products, confirming the method's specificity.

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is adequate for the intended analysis.[7][15]

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 2.0 between Rebamipide and 3-Chloro Impurity |

| Tailing Factor (T) | ≤ 2.0 for both peaks |

| Theoretical Plates (N) | ≥ 2000 for both peaks |

| %RSD of Peak Area | ≤ 2.0% (from six replicate injections of the standard) |

Linearity, LOD, and LOQ

The linearity of the method was evaluated by analyzing a series of solutions containing the 3-Chloro impurity at different concentrations. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio.

-

Linearity Range: 0.027 µg/mL to 0.09 µg/mL for 3-Chloro Impurity.[2]

-

Correlation Coefficient (r²): > 0.999

-

LOD: 0.027 µg/mL.[2]

-

LOQ: 0.09 µg/mL.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC method for determining this compound.

Caption: HPLC analytical workflow for this compound.

Conclusion

This application note presents a robust, specific, and validated RP-HPLC method for the quantitative determination of this compound in bulk Rebamipide. The method demonstrates excellent linearity, accuracy, and precision, and its stability-indicating nature has been confirmed through forced degradation studies. This protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing, ensuring the purity and safety of Rebamipide.

References

- 1. ijrpr.com [ijrpr.com]